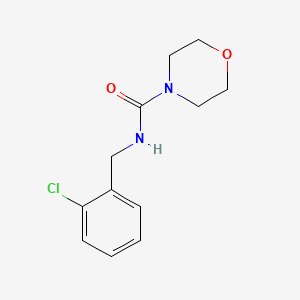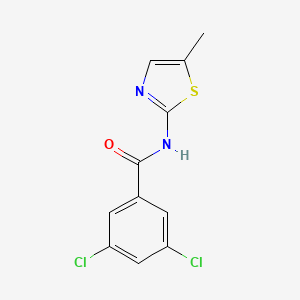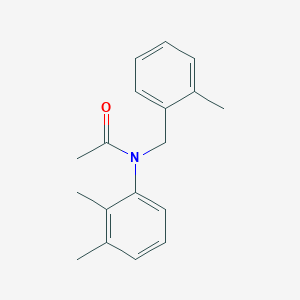
N-(2-chlorobenzyl)-4-morpholinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-4-morpholinecarboxamide, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in cancer treatment.
Mechanism of Action
N-(2-chlorobenzyl)-4-morpholinecarboxamide inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which are involved in cell proliferation, survival, and migration. By inhibiting EGFR signaling, N-(2-chlorobenzyl)-4-morpholinecarboxamide induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-4-morpholinecarboxamide has been shown to have both biochemical and physiological effects. Biochemically, N-(2-chlorobenzyl)-4-morpholinecarboxamide inhibits the tyrosine kinase activity of EGFR, which leads to downstream signaling pathway inhibition. Physiologically, N-(2-chlorobenzyl)-4-morpholinecarboxamide induces cell cycle arrest and apoptosis in cancer cells. N-(2-chlorobenzyl)-4-morpholinecarboxamide has also been shown to inhibit tumor growth and metastasis in animal models.
Advantages and Limitations for Lab Experiments
N-(2-chlorobenzyl)-4-morpholinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in vitro and in vivo studies. It has also been extensively studied, and its mechanism of action is well understood. However, N-(2-chlorobenzyl)-4-morpholinecarboxamide has some limitations. It is not specific to EGFR and can inhibit other tyrosine kinases. It also has a short half-life, which limits its effectiveness in vivo.
Future Directions
There are several future directions for the study of N-(2-chlorobenzyl)-4-morpholinecarboxamide. One direction is to develop more specific EGFR inhibitors that have fewer off-target effects. Another direction is to study the combination of N-(2-chlorobenzyl)-4-morpholinecarboxamide with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, the use of N-(2-chlorobenzyl)-4-morpholinecarboxamide in combination with immunotherapy is an area of active research. Finally, the development of N-(2-chlorobenzyl)-4-morpholinecarboxamide analogs with improved pharmacokinetic properties is another future direction.
Synthesis Methods
N-(2-chlorobenzyl)-4-morpholinecarboxamide can be synthesized by reacting 2-chlorobenzylamine with morpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain pure N-(2-chlorobenzyl)-4-morpholinecarboxamide.
Scientific Research Applications
N-(2-chlorobenzyl)-4-morpholinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the tyrosine kinase activity of EGFR, which is overexpressed in many types of cancer, including breast, lung, and colon cancer. N-(2-chlorobenzyl)-4-morpholinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-4-2-1-3-10(11)9-14-12(16)15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEUAAXJFMWHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)morpholine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~-(2,6-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5884391.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5884400.png)
![4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884402.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5884409.png)

![2,4-dichloro-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5884420.png)


![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B5884436.png)

